3-Chloroalanine

Description

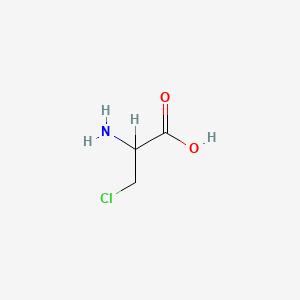

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloroalanine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine (3-CA) is a non-proteinogenic amino acid that serves as a potent inhibitor of several key enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its enzyme inhibitory activity are provided. Furthermore, this guide illustrates the established metabolic impact of this compound, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Structure

This compound is a halogenated derivative of the amino acid alanine. It exists as two stereoisomers, L-3-Chloroalanine and D-3-Chloroalanine, which may exhibit different biological activities. The compound is a white, water-soluble solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-L-alanine is presented in Table 1. While an experimental boiling point has been reported, it is important to note that the compound may decompose upon heating. The pKa values are estimated based on the known values for alanine and serine, considering the electron-withdrawing effect of the chlorine atom.

Table 1: Physicochemical Properties of 3-Chloro-L-alanine

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO₂ | [1][2] |

| Molecular Weight | 123.54 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 166–167 °C | [1] |

| Boiling Point | 243.6 °C at 760 mmHg | [1] |

| Solubility | Water-soluble | [1] |

| Estimated pKa₁ (-COOH) | ~2.1 | N/A |

| Estimated pKa₂ (-NH₃⁺) | ~9.4 | N/A |

Chemical Structure

The chemical structure of this compound features a chiral center at the alpha-carbon, leading to the L- and D-enantiomers. The presence of a chlorine atom on the beta-carbon is key to its reactivity and biological function.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

This compound is commonly synthesized from serine through a nucleophilic substitution reaction.[1] A detailed experimental protocol for the synthesis of 3-Chloro-L-alanine from L-serine is provided below.

Experimental Protocol: Synthesis of 3-Chloro-L-alanine from L-Serine

Materials:

-

L-Serine

-

Thiourea

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Ethanol

-

500 mL four-necked flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

To a 500 mL four-necked flask, add L-serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and thiourea (e.g., 16.8 g).

-

Stir the mixture at room temperature for 30 minutes.

-

While stirring rapidly, add N-chlorosuccinimide (e.g., 95.4 g) dropwise via a dropping funnel.

-

After the addition is complete, continue the reaction for two hours.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethanol (e.g., 220.0 g) and stir for 1 hour.

-

Filter the solid product using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain 3-Chloro-L-alanine.

Figure 2: Experimental workflow for the synthesis of 3-Chloro-L-alanine.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as an enzyme inhibitor. It is particularly known for its potent inhibition of alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial cell death.

Experimental Protocol: Alanine Racemase Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound on alanine racemase is a coupled enzyme assay.

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

D-amino acid oxidase (coupling enzyme)

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

-

This compound (inhibitor)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, L-alanine, D-amino acid oxidase, HRP, and the HRP substrate to each well.

-

Add varying concentrations of this compound to the appropriate wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding alanine racemase to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37 °C).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the activity of alanine racemase.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 3: Coupled enzyme assay for Alanine Racemase inhibition.

Signaling Pathways and Logical Relationships

Extensive literature searches did not reveal any evidence of this compound directly modulating classical signaling pathways such as NF-κB, MAPK, or Akt. Its primary mechanism of action is the targeted inhibition of specific enzymes, leading to disruptions in metabolic pathways. The most well-documented effect is the inhibition of alanine racemase, which has significant downstream consequences for bacterial survival.

The logical relationship of this compound's metabolic impact is illustrated below.

Figure 4: Metabolic impact of this compound via Alanine Racemase inhibition.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable tool for researchers in the fields of microbiology, enzymology, and drug development. Its well-defined mechanism of action as an inhibitor of alanine racemase makes it a useful probe for studying bacterial cell wall biosynthesis and a lead compound for the development of novel antibacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, along with detailed protocols to facilitate its use in a research setting.

References

Direct Chlorination of Serine via Methyl Ester Intermediate

An In-depth Technical Guide to the Synthesis of 3-Chloroalanine from Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from serine, a critical starting material for various research and development applications. The document details established methodologies, including direct chlorination, a one-step synthesis utilizing N-chlorosuccinimide (NCS) and thiourea, and a stereospecific approach involving an N-carboxy anhydride (NCA) intermediate. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

This widely-used, two-step method involves the initial protection of the carboxylic acid functionality of serine as a methyl ester, followed by the chlorination of the hydroxyl group using thionyl chloride (SOCl₂). This approach is effective for producing 3-chloro-L-alanine methyl ester hydrochloride.

Experimental Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Into a suitable reaction vessel, add L-serine (e.g., 200 kg), methanol (e.g., 300 L), and recovered methanol from previous batches (e.g., 450 L).[1]

-

Cool the mixture to a temperature between 5-10°C.[2]

-

Slowly add thionyl chloride (e.g., 270 kg) dropwise, maintaining the temperature at approximately 14°C.[1]

-

After the addition is complete (which may take up to 8 hours), raise the temperature to 38°C and allow the reaction to proceed for 48 hours.[1][2]

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Isolate the L-serine methyl ester hydrochloride product by centrifugation and dry the solid. The typical yield is around 98.1% with a purity of 99.1%.[1]

Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

-

Add the L-serine methyl ester hydrochloride (e.g., 90 kg) to a second reactor containing chloroform (e.g., 700 L).[2]

-

Add thionyl chloride (e.g., 135 kg) dropwise while maintaining the temperature at 38°C.[2]

-

After the addition, implement a segmented temperature control reaction:

-

Once the reaction is complete, cool the mixture to 18°C.[2]

-

Add purified water (e.g., 800 mL) to the reaction mixture to separate the layers.[2]

-

Extract the aqueous phase twice with ice water (e.g., 200 mL each time).[2]

-

Combine the aqueous phases, which contain the 3-chloro-L-alanine methyl ester hydrochloride.

-

Cool the combined aqueous solution to induce crystallization.

-

Isolate the final product by filtration and vacuum dry the white solid. This process can yield a product with 97.3% yield and 98.5% purity.[2]

Quantitative Data Summary

| Step | Product | Yield (%) | Purity (%) |

| 1 | L-Serine Methyl Ester Hydrochloride | 98.1 | 99.1 |

| 2 | 3-Chloro-L-alanine Methyl Ester Hydrochloride | 97.3 | 98.5 |

Experimental Workflow

Caption: Workflow for the direct chlorination of serine.

One-Step Synthesis using N-Chlorosuccinimide (NCS) and Thiourea

This method offers a more direct and atom-economical route to this compound from serine. It proceeds under mild conditions and allows for the recycling of the succinimide by-product, making it an attractive option for industrial-scale production.

Experimental Protocol

-

In a 500 mL four-necked flask, combine serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and a thiourea derivative such as N,N'-dimethylthiourea (e.g., 23.0 g).[3]

-

Stir the mixture at room temperature for 30 minutes.[3]

-

While stirring rapidly, add N-chlorosuccinimide (NCS) (e.g., 95.4 g) dropwise.[3]

-

After the addition is complete, continue the reaction for an additional two hours.[3]

-

Remove the solvent by concentration under reduced pressure.

-

To the residue, add ethanol (e.g., 220.0 g) and stir for one hour.[3]

-

Collect the solid product by filtration, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-alanine.[3]

By-product Recycling:

-

The succinimide by-product can be recovered from the filtrate.

-

Dissolve the by-product in 4N sodium hydroxide.

-

Cool the solution to 0°C and introduce chlorine gas while stirring for 30 minutes.

-

The resulting solid N-chlorosuccinimide is collected by filtration, washed with cold water, and can be recrystallized.[3]

Quantitative Data Summary

| Thiourea Derivative | Serine (g) | Solvent (g) | Thiourea Derivative (g) | NCS (g) | Product (g) | Yield (%) |

| N,N'-dimethylthiourea | 50.0 | Dichloromethane (200.0) | 23.0 | 95.4 | 50.3 | 86.0 |

| 1,1,3,3-tetramethylthiourea | 50.0 | Dichloromethane (200.0) | 29.2 | 95.4 | 48.6 | 83.0 |

| Thiourea | 50.0 | Dichloromethane (200.0) | 16.8 | 95.4 | 45.1 | 77.0 |

Reaction Pathway

Caption: One-step synthesis of this compound.

Stereospecific Synthesis via D-Serine-N-Carboxy Anhydride (NCA)

This method provides a route to the stereospecific synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine. It involves the formation of a D-serine-N-carboxy anhydride (NCA) intermediate, which is then chlorinated.

Experimental Protocol

Step 1: Formation of D-Serine-N-Carboxy Anhydride (NCA)

-

In a suitable reaction vessel, add D-serine (e.g., 105 g) to tetrahydrofuran (e.g., 500 mL).[4]

-

Add paraformaldehyde (e.g., 108 g to 135 g) and allow the reaction to proceed at room temperature for 0.5 to 3 hours.[4]

-

After the reaction, recover the tetrahydrofuran and crystallize the D-serine NCA from a small volume.[4]

Step 2: Conversion of NCA to R-3-Chloroalanine Methyl Ester Hydrochloride

-

Dissolve the D-serine NCA in methanol.[4]

-

Add thionyl chloride (e.g., 110 mL to 145 mL) and react at a temperature between 15°C and 25°C for 1 to 3 hours.[4]

-

Recover the methanol and add petroleum ether (e.g., 300 mL) to crystallize the R-3-chloroalanine methyl ester hydrochloride.[4]

Quantitative Data Summary

| D-Serine (g) | Paraformaldehyde (g) | Reaction Time (Step 1, h) | Thionyl Chloride (mL) | Reaction Temp (Step 2, °C) | Reaction Time (Step 2, h) | Product (g) | Purity (%) | Yield (%) |

| 105 | 108 | 2 | 110 | 15 | 1 | 160.92 | 99.421 | 91.93 |

| 105 | 126 | 0.5 | 130 | 20 | 3 | 166.87 | 99.488 | 93.11 |

| 105 | 135 | 3 | 145 | 25 | 2 | 165.63 | 99.526 | 94.72 |

Logical Relationship Diagram

Caption: Synthesis via NCA intermediate.

Product Characterization

The final product, this compound or its ester hydrochloride, is a white, water-soluble solid.[5] Proper characterization is essential to confirm its identity and purity.

Spectroscopic Data

-

¹³C NMR (for 3-Chloro-L-alanine hydrochloride): Spectral data is available and can be used for structural confirmation.[6]

-

Physical Properties: The melting point of this compound is reported to be in the range of 166–167 °C.[5]

This guide provides foundational information for the synthesis of this compound from serine. Researchers are encouraged to consult the cited patent literature for further details and to adapt these protocols to their specific laboratory conditions and scale requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling reagents like thionyl chloride.

References

- 1. Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 4. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Chloroalanine - Wikipedia [en.wikipedia.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

3-Chloroalanine CAS number and molecular weight

This technical guide provides a comprehensive overview of 3-Chloroalanine, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and significant role as an enzyme inhibitor with potential therapeutic applications.

Core Properties of this compound

This compound is a halogenated derivative of the amino acid alanine.[1] It exists as a white, water-soluble solid.[2] The L-enantiomer is commonly studied for its biological activities.

| Identifier | Value | Source |

| CAS Number (L-isomer) | 2731-73-9 | [2] |

| Molecular Formula | C3H6ClNO2 | [2] |

| Molecular Weight | 123.54 g/mol | [2] |

| Physicochemical Properties | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 166–167 °C | [2] |

| Solubility | Water-soluble | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the direct conversion of serine using thiourea and N-chlorosuccinimide (NCS) under mild conditions. This process is economical and atom-efficient.[3]

Experimental Protocol: Synthesis from Serine

Objective: To synthesize this compound from L-serine.

Materials:

-

L-serine

-

Dichloromethane

-

Thiourea

-

N-chlorosuccinimide (NCS)

-

Ethanol

Procedure:

-

In a 500 mL four-necked flask, add 50.0 g of serine and 200.0 g of dichloromethane.

-

Add 16.8 g of thiourea to the mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Under rapid stirring, add 95.4 g of N-chlorosuccinimide dropwise.

-

Maintain the reaction for two hours after the addition is complete.

-

Remove the solvent by vacuum concentration.

-

Add 220.0 g of ethanol to the residue and stir for 1 hour.

-

Filter the mixture. The solid is washed with a small amount of ethanol.

-

The resulting solid product, 3-chloro-alanine, is dried under a vacuum.[3]

Biochemical Applications and Mechanism of Action

This compound is a notable enzyme inhibitor, targeting several key enzymes in metabolic pathways. This inhibitory action forms the basis of its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.

Enzyme Inhibition

This compound acts as a competitive inhibitor for several enzymes crucial for cellular metabolism.[4]

| Enzyme Inhibited | Significance of Inhibition | Source |

| Alanine Aminotransferase (ALAT) | Crucial for amino acid metabolism and gluconeogenesis; inhibition can suppress tumor progression. | [4][5] |

| Alanine Racemase | Essential for bacterial cell wall synthesis, making it a target for antibacterial agents. | [5][6] |

| Threonine Deaminase | Disrupts amino acid biosynthesis in bacteria. | [5][6] |

| Serine Palmitoyltransferase (SPT) | Rate-limiting enzyme in sphingolipid biosynthesis; inhibition affects lipid metabolism and cell signaling. | [4] |

| Alanine-valine transaminase (Transaminase C) | Reversible inhibition contributes to the isoleucine-plus-valine requirement in E. coli in the presence of β-Chloro-L-alanine. | [7] |

The mechanism of action against cancer cells often involves the disruption of energy production pathways. By inhibiting Alanine Aminotransferase (ALAT), this compound blocks the conversion of alanine to pyruvate, a key step in cellular respiration and glucose metabolism. This is particularly effective against rapidly proliferating cancer cells that heavily rely on glycolysis.[4]

Use in Chiral Synthesis

Racemic mixtures of this compound are valuable starting materials for the enzymatic synthesis of specific enantiomers of other amino acids. This is achieved using stereospecific enzymes that act on only one enantiomer.[5]

Experimental Protocol: Enzymatic Synthesis of D-Cysteine

Objective: To synthesize D-cysteine from racemic this compound.

Enzyme: 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1.[5]

Procedure:

-

A racemic mixture of this compound is used as the starting material.

-

The enzyme 3-chloro-D-alanine chloride-lyase specifically catalyzes the β-replacement reaction of the D-enantiomer (3-chloro-D-alanine) with sodium hydrosulfide.

-

This reaction produces D-cysteine.

-

To prevent the degradation of the unreacted L-enantiomer (3-chloro-L-alanine) by other enzymes, the bacterial cells can be treated with phenylhydrazine.

-

This treatment allows for a high conversion of 3-chloro-D-alanine to D-cysteine while enabling the recovery of a significant portion of the unreacted 3-chloro-L-alanine.[5]

References

- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroalanine - Wikipedia [en.wikipedia.org]

- 3. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chloro-L-alanine | 2731-73-9 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloroalanine in water and organic solvents. Due to its structural similarity to the natural amino acid alanine, this compound is a compound of interest in various research and development areas, including its use as an enzyme inhibitor and a building block in chemical synthesis. A thorough understanding of its solubility is critical for its application in experimental biology and drug development, underpinning formulation, delivery, and bioavailability.

Physicochemical Properties of this compound

This compound is an unnatural amino acid existing as a white, crystalline solid.[1] Its structure, featuring both a polar amino and a carboxyl group, as well as a halogenated side chain, dictates its solubility characteristics. The zwitterionic nature of this compound at physiological pH significantly influences its interaction with different solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound and its hydrochloride salt are summarized below. It is important to note that while data in aqueous media and dimethyl sulfoxide (DMSO) are available, specific quantitative solubility data for this compound in a broad range of common organic solvents such as ethanol, methanol, and acetone are not readily found in publicly accessible literature. The data for the hydrochloride salt is included as it is a common form for handling and formulation.

| Compound | Solvent | Temperature | Solubility | Molar Solubility (approx.) |

| β-Chloro-L-alanine | Water | Not Specified | ≥ 30 mg/mL | ≥ 242.8 mM |

| 3-Chloro-L-alanine Hydrochloride | Water | Not Specified | ≥ 100 mg/mL | ≥ 625.0 mM |

| 3-Chloro-L-alanine Hydrochloride | DMSO | Not Specified | 100 mg/mL* | 625.0 mM |

*Note: Sonication is required to achieve this solubility in DMSO. The "≥" symbol indicates that the saturation point was not reached at this concentration.[2]

Solubility in Water and Organic Solvents

Water: this compound is described as a water-soluble solid.[1] This is consistent with the general solubility of small amino acids, where the polar amino and carboxyl groups can form hydrogen bonds with water molecules. The available quantitative data confirms its high solubility in aqueous solutions.[2]

Organic Solvents: The solubility of amino acids in organic solvents is generally much lower than in water and is highly dependent on the polarity of the solvent.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While specific data is scarce, it can be inferred that this compound has limited solubility in alcohols. Generally, the solubility of amino acids decreases as the concentration of the organic co-solvent in water increases.[3] The presence of the polar functional groups allows for some interaction, but the overall solvation is less favorable compared to water. One source indicates that the melting point of 3-Chloro-L-alanine was determined in a solvent mixture of ethanol and water, which qualitatively suggests some degree of solubility in ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO): As indicated in the table, 3-chloro-L-alanine hydrochloride exhibits high solubility in DMSO, a strong polar aprotic solvent.[2] This is a common characteristic for many drug candidates and polar organic molecules.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to its polar and zwitterionic nature, this compound is expected to be virtually insoluble in non-polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to assess the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining the intrinsic solubility of a compound at equilibrium.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Vials with screw caps

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed and collect the supernatant, or filter the sample through a 0.22 µm filter.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated solution of the compound in DMSO.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well plates (UV-transparent for analysis).

-

Plate reader or other analytical instrument capable of detecting precipitation.

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution.

-

Add a small volume of each dilution to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well. The final DMSO concentration is typically kept low (e.g., 1-5%).

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a plate reader to detect precipitation.

-

The highest concentration that does not show precipitation is reported as the kinetic solubility.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility determination.

Caption: A logical workflow for assessing the solubility of a compound.

Caption: Relationship between solvent polarity and this compound solubility.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloroalanine, a non-proteinogenic amino acid of interest in various research and development fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been reported, primarily for the hydrochloride salt of L-3-Chloroalanine.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-L-alanine hydrochloride provides characteristic signals for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [1][2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.1 | Triplet | α-H |

| ~3.8 | Doublet | β-H₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [3]

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxyl) |

| ~55 | Cα |

| ~45 | Cβ |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acid hydrochlorides is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-L-alanine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration may be adjusted to ensure adequate signal-to-noise ratio.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

References

Unveiling 3-Chloroalanine: A Technical Guide on its Origins, Biological Activity, and Research Applications

For Immediate Release

[City, State] – December 26, 2025 – Long considered a synthetic anomaly, the amino acid analog 3-chloroalanine has garnered significant interest within the scientific community for its potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthetic nature, its powerful role as an enzyme inhibitor, and the broader context of enzymatic halogenation in nature. While extensive research has not identified this compound as a naturally occurring free amino acid, its synthetic utility and the existence of chlorinated biosynthetic intermediates in nature underscore its importance in biochemical research.

The Synthetic Origin of this compound

Contrary to the vast array of naturally occurring organochlorine compounds, this compound is predominantly recognized as an "unnatural" or "non-proteinogenic" amino acid.[1][2][3] The primary and most common method for its synthesis involves the chlorination of the amino acid serine.[2] This process allows for the production of both D- and L-isomers of this compound, which exhibit distinct biological activities.

While free this compound has not been isolated from natural sources, the burgeoning field of natural product biosynthesis has revealed the fascinating concept of "cryptic halogenation." In these pathways, a halogen atom is transiently incorporated into a biosynthetic intermediate to facilitate subsequent chemical transformations, such as cyclopropanation, before being eliminated in the final natural product.[4] This raises the intriguing, albeit unproven, possibility that this compound or its derivatives could exist as highly transient intermediates in the biosynthesis of certain natural products.

Mechanism of Action: A Potent Inhibitor of Bacterial Enzymes

The significant biological activity of this compound lies in its ability to act as a potent, mechanism-based inhibitor of several crucial bacterial enzymes, many of which are dependent on the cofactor pyridoxal-5'-phosphate (PLP). The general mechanism of inhibition involves the enzyme's catalytic machinery abstracting a proton from the α-carbon of this compound, leading to the β-elimination of hydrogen chloride. This elimination reaction forms a highly reactive amino-acrylate intermediate. This intermediate can then irreversibly modify the enzyme, typically by forming a covalent bond with the PLP cofactor or a nucleophilic amino acid residue in the active site, leading to inactivation of the enzyme.

dot

References

- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroalanine - Wikipedia [en.wikipedia.org]

- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloroalanine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Chloroalanine (CAS: 2731-73-9), a non-proteinogenic amino acid utilized in various research and development applications. This document consolidates available safety data to offer clear, actionable guidance for laboratory personnel. It outlines potential hazards, recommended personal protective equipment (PPE), first aid procedures, and protocols for storage, handling, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

3-Chloro-L-alanine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin and eyes.[1] While comprehensive toxicological data is not fully available, the existing classifications warrant careful handling and adherence to safety protocols.

GHS Classification: [1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloro-L-alanine is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 2731-73-9 | [2] |

| Molecular Formula | C₃H₆ClNO₂ | |

| Molecular Weight | 123.54 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 156-157 °C | [2] |

| Boiling Point | 243.6 °C at 760 mmHg | [2] |

| Flash Point | 101.1 °C | [2] |

| Solubility | Slightly soluble in DMSO and water. | [2] |

| Storage Temperature | Store at 0°C |

Toxicological Information

Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for oral, dermal, and inhalation routes, are not available in the reviewed literature. Similarly, specific data on carcinogenicity, mutagenicity, and reproductive toxicity are not listed. Due to the lack of comprehensive data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2]

-

A chemical fume hood is recommended for procedures that may generate dust or aerosols.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:

| PPE Component | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |

| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced. | Prevents respiratory tract irritation from dust or aerosols. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in laboratory areas.[4]

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry place.

-

Store away from incompatible materials such as strong oxidizing agents.[3][4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Inhalation

-

Remove the individual to fresh air immediately.[2]

-

If breathing is difficult, administer oxygen.[2]

-

If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. [2]

-

Seek immediate medical attention.

Skin Contact

-

Immediately remove all contaminated clothing.[2]

-

Flush the affected skin with plenty of soap and water for at least 15 minutes.[2]

-

If skin irritation occurs, seek medical attention.

Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

Ingestion

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Caption: First aid workflow for this compound exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (as outlined in Section 4.2).

-

Avoid dust formation.

-

-

Environmental Precautions:

-

Prevent the substance from entering drains, surface water, or groundwater.

-

-

Methods for Cleaning Up:

-

For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.

-

Avoid raising dust.

-

Clean the spill area thoroughly with soap and water.

-

Disposal Considerations

All waste disposal practices must comply with federal, state, and local regulations.

-

Product Disposal: Unused or waste this compound should be disposed of as chemical waste. This may involve sending it to a licensed chemical destruction facility.

-

Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with institutional guidelines. Do not reuse empty containers.

Conclusion

This compound presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While comprehensive toxicological data is limited, a conservative and cautious approach to handling is essential. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide will significantly mitigate the risks associated with its use in a research and development setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with this compound.

References

An In-depth Technical Guide to the Basic Biological Effects of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (3-CA) is a synthetic amino acid analogue of alanine that has garnered significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to natural amino acids allows it to interact with various enzymes, often leading to potent and specific inhibition. This technical guide provides a comprehensive overview of the fundamental biological effects of this compound, with a focus on its molecular mechanisms of action, quantitative data on its biological activities, and detailed experimental protocols for its study.

Mechanism of Action: Enzyme Inhibition

The primary biological effect of this compound stems from its ability to act as an inhibitor of several enzymes, particularly those dependent on the cofactor pyridoxal 5'-phosphate (PLP).[2][3] PLP is a versatile cofactor essential for a wide range of enzymatic reactions involving amino acids.[4][5][6][7]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound functions as a "suicide substrate" or mechanism-based inactivator for many PLP-dependent enzymes.[2][8][9] The inactivation process typically involves the following steps:

-

Formation of an External Aldimine: The amino group of this compound displaces the active site lysine residue of the enzyme, forming a Schiff base (external aldimine) with the PLP cofactor.

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of this compound.

-

Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated imine intermediate.

-

Covalent Modification: A nucleophilic residue in the enzyme's active site attacks this reactive intermediate, leading to the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[2]

A diagram illustrating this general mechanism is provided in the visualization section (Figure 2).

Key Enzyme Targets

Several critical enzymes are targeted by this compound, leading to its diverse biological effects:

-

Alanine Racemase: This bacterial enzyme is a prime target of this compound.[10][11][12][13] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[14][15][16][17] By irreversibly inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell lysis.[7][11] This is the primary basis for its antibacterial activity.

-

Transaminases (Aminotransferases): this compound inhibits various transaminases, which are crucial for amino acid metabolism.[13][18][19][20] These include:

-

Branched-Chain Amino Acid Transaminase (Transaminase B): Inhibition of this enzyme contributes to the requirement of isoleucine and valine for the growth of some bacteria in the presence of this compound.[10][14]

-

Alanine-Valine Transaminase (Transaminase C): Reversible inhibition of this enzyme also plays a role in the isoleucine and valine auxotrophy induced by this compound in E. coli.[10][13]

-

D-Amino Acid Transaminase: The D-isomer of this compound is a potent inhibitor of this enzyme.[21]

-

Aspartate Aminotransferase and Glutamate-Pyruvate Transaminase are also reported as targets.[2][18][20]

-

-

Threonine Deaminase: This enzyme, involved in the biosynthesis of isoleucine, is reversibly inhibited by this compound.[10][14]

-

L-Aspartate-β-Decarboxylase: this compound has been shown to interact with and inhibit this enzyme.[10][22]

Biological Effects

Antibacterial Activity

The most prominent biological effect of this compound is its antibacterial activity, which is a direct consequence of the inhibition of alanine racemase and subsequent disruption of peptidoglycan synthesis.[10][11][13][23] It exhibits activity against a range of Gram-positive and Gram-negative bacteria.[23] However, resistance can emerge, for instance, through the expression of enzymes like L-methionine-α-deamino-γ-mercaptomethane-lyase, which can degrade this compound.[24]

Effects on Amino Acid Metabolism

By inhibiting various transaminases and other enzymes involved in amino acid biosynthesis, this compound can significantly perturb cellular amino acid pools.[10][13][14] This can lead to auxotrophies for specific amino acids, as seen with the isoleucine and valine requirement in the presence of this compound.[10][13][14]

Cytotoxicity and Genotoxicity

While primarily studied for its antimicrobial properties, the interaction of this compound with essential enzymes raises concerns about its potential cytotoxicity to mammalian cells. Data on its genotoxicity is limited, and further investigation is required to fully characterize its safety profile for potential therapeutic applications.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Organism/Source | Inhibitor Isomer | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Alanine Racemase | Escherichia coli | L-isomer | Irreversible | - | - | [12] |

| D-Amino Acid Transaminase | Bacillus sphaericus | D-isomer | Competitive | 10 µM | - | [21] |

| Transaminase B | Salmonella typhimurium | L-isomer | Irreversible | - | - | [14] |

| Alanine-Valine Transaminase (Transaminase C) | Escherichia coli K-12 | L-isomer | Reversible | - | - | [13] |

| Threonine Deaminase | Salmonella typhimurium | L-isomer | Reversible | - | - | [14] |

Note: "-" indicates that a specific value was not reported in the cited literature.

Table 2: Antibacterial Activity of this compound

| Bacterial Species | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Diplococcus pneumoniae | Not specified, but effective in vivo | [7][11] |

| Streptococcus pyogenes | Not specified, but effective in vivo | [7][11] |

| Bacillus subtilis | Not specified, but growth inhibited | [7][11] |

| Escherichia coli | Sensitive to 1 mM | [24] |

| Streptococcus mutans | Sensitive to 1 mM | [24] |

| Fusobacterium nucleatum | Resistant to 1 mM | [24] |

| Porphyromonas gingivalis | Resistant to 1 mM | [24] |

Table 3: Toxicity Data for this compound

| Assay Type | Organism/Cell Line | Endpoint | Value | Reference(s) |

| Acute Toxicity | Mice | LD50 (in vivo) | Data not consistently available | [7][11] |

| Cytotoxicity | Mammalian cell lines | IC50 | Data requires further investigation | [25][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[11][22][27][28]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer)

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

-

-

Prepare Serial Dilutions of this compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial density will be approximately 5 x 105 CFU/mL.

-

Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.

-

Protocol for Enzyme Inhibition Assay (Alanine Racemase)

This protocol outlines a general method to determine the inhibitory effect of this compound on alanine racemase.[2][29][30]

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

D-amino acid oxidase (coupling enzyme)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or a similar HRP substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microtiter plate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare solutions of L-alanine, D-amino acid oxidase, HRP, and Amplex Red in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing the reaction buffer, a fixed concentration of L-alanine, D-amino acid oxidase, HRP, and Amplex Red.

-

Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period if investigating time-dependent inhibition.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a fixed amount of alanine racemase to each well.

-

-

Kinetic Measurement:

-

Immediately place the plate in a plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the HRP substrate. The rate of fluorescence increase is proportional to the rate of D-alanine production.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the reaction velocity as a function of the this compound concentration to determine the IC50 value.

-

To determine the Ki, perform the assay at multiple substrate (L-alanine) and inhibitor (this compound) concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible or reversible inhibition (e.g., Lineweaver-Burk or Dixon plots, or non-linear regression analysis).[1][2][12][29][30]

-

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16][17][31]

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).[25][26]

-

Visualizations

Bacterial Peptidoglycan Synthesis Pathway

Figure 1: Simplified workflow of bacterial peptidoglycan synthesis and the point of inhibition by this compound.

Mechanism of Suicide Inhibition of PLP-Dependent Enzymes

Figure 2: General mechanism of suicide inhibition of a PLP-dependent enzyme by this compound.

Experimental Workflow for MIC Determination

Figure 3: A simplified experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound serves as a powerful tool for studying bacterial physiology and enzyme mechanisms. Its well-defined mode of action, primarily through the irreversible inhibition of alanine racemase, makes it a valuable lead compound in the development of novel antibacterial agents. However, a thorough understanding of its effects on other host enzymes and its overall toxicity profile is crucial for its translation into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-institut.de [beilstein-institut.de]

- 4. d-nb.info [d-nb.info]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 9. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. cdn.graphpad.com [cdn.graphpad.com]

- 13. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Kinetic studies of chloride inhibition in aspartate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 23. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Chloroalanine as an Alanine Racemase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. The absence of this enzyme in humans makes it an attractive target for the development of novel antibacterial agents. 3-Chloroalanine, an unnatural amino acid, has been identified as a potent inhibitor of alanine racemase, demonstrating significant promise in the field of antimicrobial research and drug development. Both the D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1]. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as an inhibitor of alanine racemase.

Mechanism of Action

This compound acts as a mechanism-based inhibitor, also known as a suicide inhibitor, of alanine racemase. The inactivation of the Salmonella typhimurium dadB alanine racemase by both D- and L-isomers of β-chloroalanine has been studied[2]. The enzyme recognizes this compound as a substrate and initiates a catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor and/or an active site residue, leading to the irreversible inactivation of the enzyme. Studies with extracts of E. coli and B. subtilis treated with β-chloro-D-alanine showed a 90-95% inhibition of alanine racemase activity[1]. This inhibition disrupts the supply of D-alanine, thereby interfering with peptidoglycan synthesis and ultimately leading to bacterial cell death.

Data Presentation

Quantitative Inhibition Data

While specific IC50 and Ki values for this compound against alanine racemase from various bacterial species are not extensively reported in the readily available literature, the following table summarizes the available quantitative and semi-quantitative data on its inhibitory activity.

| Inhibitor | Target Enzyme | Bacterial Species | Inhibition Data | Reference |

| β-Chloro-D-alanine | Alanine Racemase | E. coli & B. subtilis | 90-95% inhibition of enzyme activity in cell extracts | [1] |

| β-Chloro-L-alanine | Alanine Racemase | E. coli JSR-O | Time-dependent inactivation | [3] |

| D-Chlorovinylglycine (analog) | Alanine Racemase | E. coli B | Second-order rate constant (k_inact) = 122 ± 14 M⁻¹s⁻¹ | [4] |

Minimum Inhibitory Concentration (MIC) Data

The antibacterial efficacy of this compound is demonstrated by its ability to inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Data not readily available | - | - |

| Related compounds have shown broad-spectrum activity | Various Gram-positive and Gram-negative bacteria | - | [5] |

Note: Specific MIC values for this compound against a range of bacteria are not consistently reported in the reviewed literature. Researchers are encouraged to determine these values experimentally for their specific strains of interest.

Experimental Protocols

In Vitro Alanine Racemase Activity Assay (Enzyme-Coupled Assay)

This protocol describes a common method to measure the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the reduction of NAD+ by L-alanine dehydrogenase.

Materials:

-

Purified alanine racemase

-

D-alanine

-

L-alanine dehydrogenase

-

NAD+

-

Tricine buffer (100 mM, pH 9.1)

-

This compound (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tricine/NaOH (pH 9.1), 10 mM NAD+, and 0.15 units of L-alanine dehydrogenase.

-

Substrate and Inhibitor Addition: Add D-alanine to the reaction mixture at various concentrations (e.g., 0.1–2.0 mM). For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specific time before adding the substrate.

-

Initiate the Reaction: Start the reaction by adding a known amount of purified alanine racemase (e.g., 100-500 ng/mL) to the reaction mixture. The final volume should be consistent for all reactions (e.g., 1 mL).

-

Monitor the Reaction: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for a set period (e.g., 10 minutes). The increase in absorbance corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vivo Antibacterial Activity in a Mouse Myositis Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of bacterial infection.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Bacterial strain (e.g., E. coli) cultured to mid-log phase

-

This compound solution for injection (sterile)

-

Phosphate-buffered saline (PBS)

-

Anesthesia

-

Surgical tools

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Infection: Anesthetize the mice and induce a localized muscle infection by injecting a specific number of colony-forming units (CFU) of the bacterial strain (e.g., 1 x 10^7 CFU) into the thigh muscle.

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). A control group should receive a vehicle control (e.g., PBS).

-

Monitoring: Monitor the health of the mice over a specific period (e.g., 24-48 hours).

-

Bacterial Load Determination: At the end of the experiment, euthanize the mice and aseptically collect the infected muscle tissue. Homogenize the tissue in sterile PBS.

-

Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. Incubate the plates and count the number of CFU to determine the bacterial load in the infected tissue.

-

Data Analysis: Compare the bacterial loads between the treated and control groups to assess the in vivo efficacy of this compound.

Visualizations

Signaling Pathway: Peptidoglycan Biosynthesis and Alanine Racemase Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: In Vitro Alanine Racemase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Mechanism-Based Inhibition

Caption: The process of mechanism-based inhibition.

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of the dadB Salmonella typhimurium alanine racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide sequencing, and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Chloroalanine Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (3-CA) is a reactive amino acid analog that has been identified as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Its mechanism of action often involves irreversible inhibition, where the inhibitor forms a covalent bond with the enzyme, leading to its inactivation. This property makes this compound a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development, particularly in the context of antimicrobial agents. This document provides a detailed protocol for assessing the inhibitory activity of this compound against target enzymes, a summary of its known enzymatic targets, and a workflow for the experimental procedure.

Enzymes Inhibited by this compound

This compound has been shown to inhibit a variety of enzymes, primarily those involved in amino acid metabolism. Both the D- and L-isomers of this compound can exhibit inhibitory effects.[1] Key enzymatic targets include:

-

Alanine Racemase (Alr): This bacterial enzyme is crucial for cell wall biosynthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of peptidoglycan.[1] Inhibition of alanine racemase is a key mechanism for the antibacterial activity of this compound.[1][2] The inactivation of alanine racemase by this compound is a time-dependent process.[2]

-

Alanine Aminotransferase (ALT): Also known as glutamic-pyruvic transaminase (GPT), this enzyme plays a central role in amino acid metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate and pyruvate.[3][4] 3-Chloro-L-alanine acts as an affinity label for alanine aminotransferase.

-

Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine and is inhibited by β-chloro-L-alanine.[5]

-

Transaminase B: This enzyme is involved in the biosynthesis of isoleucine and valine and is irreversibly inactivated by β-chloro-L-alanine.[5]

-

D-glutamate-D-alanine transaminase: The activity of this enzyme was found to be significantly inhibited by β-chloro-D-alanine in extracts of E. coli and B. subtilis.[1]

Data Presentation

While the inhibitory effects of this compound on various enzymes are documented, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not consistently reported in the available literature. The table below summarizes the known inhibitory activities and notes where quantitative data is sparse.

| Enzyme Target | Organism/Source | Type of Inhibition | Quantitative Data (IC50/Ki) | Reference |

| Alanine Racemase | Escherichia coli, Bacillus subtilis | Time-dependent, Irreversible | 90-95% inhibition observed | [1] |

| Alanine Aminotransferase (ALT) | Rat Liver, various tissues | Affinity Labeling | Not specified | |

| Threonine Deaminase | Salmonella typhimurium | Reversible | Not specified | [5] |